Ferrous Iodide

説明

特性

CAS番号 |

7783-86-0 |

|---|---|

分子式 |

FeI2 |

分子量 |

309.65 g/mol |

IUPAC名 |

diiodoiron |

InChI |

InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2 |

InChIキー |

BQZGVMWPHXIKEQ-UHFFFAOYSA-L |

SMILES |

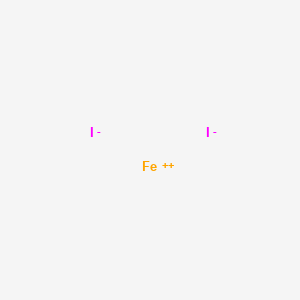

[Fe+2].[I-].[I-] |

正規SMILES |

[Fe](I)I |

他のCAS番号 |

7783-86-0 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ferrous Iodide from Iron and Iodine

This technical guide provides an in-depth overview of the primary methods for synthesizing ferrous iodide (FeI₂), a compound of significant interest as a catalyst in organic reactions and for applications in materials science.[1][2] The document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and process visualizations.

This compound is an ionic compound that typically appears as a white to grey powder or a dark, crystalline solid.[1][2][3] It is highly hygroscopic and sensitive to air and light, readily oxidizing in the presence of moisture.[1][2][4] Due to the redox potential between iron and iodine, the direct reaction between the elements yields the iron(II) oxidation state, as iodide is not a sufficiently strong oxidizing agent to form iron(III) iodide from iron metal.[5][6][7]

Physicochemical Properties of this compound

The properties of this compound are crucial for its handling, storage, and application. Key data is summarized in the table below.

| Property | Data |

| Chemical Formula | FeI₂ |

| Molar Mass | 309.65 g/mol |

| Appearance | White to off-white/grey powder; dark brown/black crystalline solid.[1][2][3] |

| Density | 5.315 g/cm³ |

| Melting Point | 587 °C (1,089 °F; 860 K) |

| Boiling Point | 827 °C (1,521 °F; 1,100 K) |

| Solubility | Soluble in water, ethanol, and diethyl ether.[1][2] |

| Crystal Structure | Cadmium iodide (CdI₂) type, trigonal system.[1] |

| Hydrates | A tetrahydrate (FeI₂·4H₂O) is known, appearing as green crystals.[2] |

| Stability | Hygroscopic, air-sensitive, light-sensitive.[2][4] |

Synthesis Methodologies

Several distinct methods exist for the preparation of this compound, each with specific advantages concerning purity, scale, and the desired form (anhydrous vs. hydrated).

Method 1: High-Temperature Direct Reaction (Anhydrous)

This method involves the direct reaction of elemental iron and iodine at elevated temperatures and is suitable for producing high-purity, anhydrous this compound intended for applications like vapor-phase studies.[8]

Experimental Protocol:

-

Reactant Preparation: High-purity iron metal (e.g., <100 ppm metallic impurities) and resublimed iodine crystals are used as starting materials.[8]

-

Apparatus Setup: The iron and a stoichiometric amount of iodine are placed in a sealed, evacuated silica tube. The tube is designed with two distinct temperature zones.

-

Reaction Execution:

-

The zone containing the iron is heated to approximately 1025 K (752 °C).

-

The zone containing the iodine is maintained at a temperature that controls the iodine vapor pressure, driving the reaction with the heated iron.

-

The reaction proceeds via the formation of gaseous this compound, which is then sublimed.

-

-

Product Collection & Purification:

-

The crude this compound product is collected in a cooler section of the tube.

-

Purification is achieved by subliming the crude product under a vacuum. The purified FeI₂ is then melted and rapidly quenched to produce particles with a small surface-area-to-mass ratio, minimizing potential contamination from atmospheric water and oxygen.[8]

-

-

Handling: All handling of the final product must be conducted in an inert atmosphere, such as an argon-filled drybox.[8]

Method 2: Solvent-Mediated Synthesis (Anhydrous, in situ)

This approach utilizes an organic solvent as the reaction medium and is particularly useful for generating anhydrous this compound in situ for subsequent reactions, avoiding the challenges of handling the highly air-sensitive solid.[4]

Experimental Protocol:

-

Reactant Preparation: Carbonyl iron powder and iodine crystals are used. Acetonitrile is dried over P₂O₅ and distilled under vacuum prior to use.[4]

-

Apparatus Setup: The reaction is carried out under an inert atmosphere (e.g., argon) using standard Schlenk techniques.

-

Reaction Execution:

-

An excess of carbonyl iron powder and a defined amount of iodine (e.g., 1.0 mmol) are added to a Schlenk ampule containing dry acetonitrile (e.g., 25 mL).[4]

-

The mixture is heated (e.g., in a sealed ampule at 110 °C or under reflux) for approximately 30-60 minutes.[4] The disappearance of the purple iodine color and the formation of a colorless or pale solution indicates the completion of the reaction.

-

-

Product Usage: The resulting colorless solution of FeI₂ in acetonitrile is used directly for subsequent synthetic steps, such as the formation of coordination complexes.[4] This method is highly efficient, with yields of subsequent products calculated based on the initial limiting reagent.[4]

Method 3: Aqueous Synthesis (Hydrated)

This is a straightforward method for producing hydrated this compound, which is suitable for applications where the presence of water is not detrimental.

Experimental Protocol:

-

Reactant Preparation: Iron filings or powder and solid iodine are used.

-

Reaction Execution:

-

Add iron filings (e.g., 3g) and a portion of iodine (e.g., 2g) to a beaker containing deionized water (e.g., 50 mL).[9]

-

Heat the mixture. The solution will initially turn dark as the iodine dissolves and reacts.[9]

-

Add iodine in portions to the near-boiling solution until the reaction is complete, which is indicated by the disappearance of iodine vapor and the formation of a green solution.[9] An excess of iron is used to ensure all iodine reacts.

-

-

Product Isolation:

-

Filter the hot green solution to remove excess iron and any insoluble impurities.[9]

-

Gently evaporate the water from the filtrate by heating. As the solution concentrates, it may change color from green to yellow or red-brown.[9]

-

Upon cooling, green crystals of hydrated this compound (FeI₂·4H₂O) will precipitate from the solution.[2]

-

-

Drying and Storage: The crystals can be collected by filtration. Due to the hygroscopic and air-sensitive nature of the product, drying should be performed in a desiccator, and the final product should be stored in a tightly sealed container.

Comparative Summary of Synthesis Methods

| Feature | Method 1: High-Temperature Direct Reaction | Method 2: Solvent-Mediated (in situ) | Method 3: Aqueous Synthesis |

| Product Form | Anhydrous, high-purity crystals | Anhydrous, in solution | Hydrated crystals (FeI₂·4H₂O) |

| Purity | Very high | High (for in situ use) | Lower, may contain oxidation products |

| Primary Reagents | High-purity Fe, I₂ | Carbonyl Fe, I₂, dry solvent | Fe filings, I₂, water |

| Conditions | High temperature ( >750 °C), vacuum | Moderate heat (reflux), inert atm. | Boiling water, ambient pressure |

| Advantages | Highest purity, solvent-free product | Avoids isolation of sensitive FeI₂ | Simple, uses common lab equipment |

| Disadvantages | Requires specialized equipment, high energy | Product is in solution, not isolated | Product is hydrated, lower purity |

Process and Workflow Visualizations

The following diagrams illustrate the logical workflows for the primary synthesis methods described.

Caption: Workflow for anhydrous this compound synthesis.

Caption: Workflow for hydrated this compound synthesis.

References

- 1. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 7783-86-0: Iron iodide (FeI2) | CymitQuimica [cymitquimica.com]

- 4. Generation of a Hetero Spin Complex from Iron(II) Iodide with Redox Active Acenaphthene-1,2-Diimine [mdpi.com]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sciencemadness Discussion Board - Report on making Iron Iodide - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Preparation of Anhydrous Ferrous Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous ferrous iodide (FeI₂). Anhydrous this compound is a valuable precursor and catalyst in various chemical reactions, including those central to pharmaceutical development. Due to its hygroscopic and air-sensitive nature, the preparation of high-purity anhydrous FeI₂ requires careful consideration of experimental conditions. This document details several key synthetic routes, providing in-depth experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific application.

Core Preparation Methodologies

Several distinct methodologies exist for the preparation of anhydrous this compound, each with its own set of advantages and challenges. The most prominent methods include:

-

Direct Reaction of Elemental Iron and Iodine: A high-temperature synthesis involving the direct combination of the elements.

-

In Situ Preparation in an Anhydrous Solvent: A convenient method that avoids the isolation of the highly reactive anhydrous salt.

-

Thermal Decomposition of Iron Carbonyl Complexes: A route that can yield finely divided, highly reactive this compound.

-

Dehydration of Hydrated this compound: A method that begins with the hydrated salt, which is then subjected to controlled dehydration.

The selection of a particular method will depend on factors such as the desired purity, the scale of the reaction, and the available laboratory equipment.

Comparison of Preparation Methods

The following table summarizes the key quantitative parameters for the different synthetic routes to anhydrous this compound, allowing for a direct comparison of the methodologies.

| Method | Reactants | Solvent | Reaction Temperature | Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |

| Direct High-Temperature Reaction | Iron (Fe) powder, Iodine (I₂) | None | 500 °C | Not specified | Not specified | Simple stoichiometry, solvent-free. | Requires high-temperature equipment, potential for incomplete reaction. |

| In Situ Preparation | Carbonyl iron powder, Iodine (I₂) | Acetonitrile | Heating | ~30 minutes | High (for subsequent reaction) | Fast, convenient, avoids isolation of air-sensitive product.[1] | The product is in solution and used directly. |

| Thermal Decomposition of FeI₂(CO)₄ | Iron pentacarbonyl (Fe(CO)₅), Iodine (I₂) | Not applicable | Not specified | Not specified | Not specified | Can produce finely divided, high-purity product.[2] | Involves highly toxic iron pentacarbonyl, multi-step process. |

| Dehydration of Hydrated this compound | This compound hydrate (FeI₂·xH₂O) | None | Staged heating | Several hours | Not specified | Starts from a more stable hydrated precursor. | Can be complex, with risks of oxidation and incomplete dehydration. |

Detailed Experimental Protocols

Method 1: In Situ Preparation in Acetonitrile

This method is favored for its simplicity and speed, providing a solution of anhydrous this compound that can be directly used in subsequent reactions. The procedure is carried out under an inert atmosphere to prevent the oxidation of the this compound.[1]

Experimental Protocol:

-

Apparatus Setup: A Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to remove any adsorbed moisture.

-

Reactant Addition: The flask is allowed to cool to room temperature under a positive pressure of inert gas. Carbonyl iron powder (in excess) and iodine (1.0 mmol) are added to the flask.

-

Solvent Addition: Anhydrous acetonitrile (25 mL) is added to the flask via a cannula or a gas-tight syringe.

-

Reaction: The reaction mixture is stirred and heated. The disappearance of the characteristic purple color of iodine indicates the formation of this compound. The reaction is typically complete within 30 minutes.[1]

-

Use: The resulting colorless solution of anhydrous this compound in acetonitrile is then used immediately for the intended subsequent reaction.

Experimental Workflow for In Situ Preparation

Caption: Workflow for the in situ synthesis of anhydrous this compound.

Method 2: Thermal Decomposition of Tetracarbonyl Diiodide Iron(II)

This two-step method involves the initial synthesis of an iron carbonyl iodide complex, which is then thermally decomposed to yield anhydrous this compound. This can produce a very pure, finely divided product.

Experimental Protocol:

Step 1: Synthesis of Tetracarbonyl Diiodide Iron(II) (FeI₂(CO)₄)

-

Caution: Iron pentacarbonyl is highly toxic and volatile. This procedure must be performed in a well-ventilated fume hood.

-

Reaction Setup: A reaction vessel is charged with a solution of iron pentacarbonyl (Fe(CO)₅).

-

Reactant Addition: A stoichiometric amount of iodine (I₂) is slowly added to the iron pentacarbonyl solution.

-

Reaction: The reaction proceeds with the evolution of carbon monoxide gas, yielding iron tetracarbonyl diiodide. The reaction is: Fe(CO)₅ + I₂ → FeI₂(CO)₄ + CO.[3]

-

Isolation: The product, FeI₂(CO)₄, is isolated from the reaction mixture. It is a black solid.[3]

Step 2: Thermal Decomposition

-

Apparatus: The isolated tetracarbonyl diiodide iron(II) is placed in a suitable apparatus for thermal decomposition under an inert atmosphere or vacuum.

-

Decomposition: The complex is heated. While the exact temperature and pressure for optimal decomposition to anhydrous FeI₂ are not well-documented in readily available literature, the principle is the removal of the carbonyl ligands to leave behind pure, finely divided this compound.

-

Product Collection: The resulting anhydrous this compound is collected and stored under a dry, inert atmosphere.

Logical Relationship for Thermal Decomposition Method

Caption: Pathway for anhydrous FeI₂ via thermal decomposition.

Method 3: Dehydration of Hydrated this compound

This method starts with the more stable hydrated form of this compound, which is then carefully dehydrated. The process is challenging due to the potential for oxidation and the formation of stable lower hydrates. The protocol described for anhydrous strontium iodide from its hydrate can serve as a model for a potential procedure.

Proposed Experimental Protocol (adapted from related procedures):

-

Initial Dehydration: The hydrated this compound (FeI₂·xH₂O) is placed in a tube furnace. The temperature is gradually raised to 150-200 °C under a flow of a dry, inert gas (e.g., argon or nitrogen) for several hours. This step is designed to remove the bulk of the water of crystallization.

-

Grinding: The partially dehydrated material is transferred to an inert atmosphere glovebox and ground into a fine powder to increase the surface area for the final dehydration step.

-

Final Dehydration: The powdered material is returned to the tube furnace. The furnace is evacuated to a low pressure (<1 Pa). The temperature is then slowly raised to 350-450 °C and held for several hours to remove the remaining traces of water.

-

Cooling and Storage: The furnace is cooled to room temperature while maintaining the vacuum. The resulting anhydrous this compound is then handled and stored under a strict inert atmosphere.

Workflow for Dehydration of Hydrated this compound

Caption: Staged workflow for the dehydration of hydrated this compound.

Safety Considerations

-

Anhydrous this compound: This compound is hygroscopic and air-sensitive. It should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Iodine: Iodine is corrosive and can cause burns. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iron Pentacarbonyl: This is a highly toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood.

-

High Temperatures: The direct reaction and dehydration methods involve high temperatures, requiring appropriate heating equipment and safety precautions.

This guide provides a foundation for the synthesis of anhydrous this compound. Researchers should consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Crystal Structure of Iron(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(II) iodide (FeI₂), a material of interest for its magnetic properties and potential applications in catalysis. This document details the crystallographic parameters, synthesis methodologies, and the experimental procedures used for its structural determination, presenting quantitative data in a clear, tabular format and illustrating key concepts with diagrams.

Crystal Structure and Properties

Iron(II) iodide crystallizes in the trigonal crystal system, adopting the cadmium iodide (CdI₂) type structure.[1][2] This structure is characterized by a layered arrangement of ions, where sheets of iron(II) cations are sandwiched between two layers of iodide anions. These sandwich-like layers are held together by weak van der Waals forces, which allows for easy cleavage along the basal planes.[3][4]

The crystal belongs to the space group P-3m1 (No. 164).[1][5] Within this structure, each Fe²⁺ ion is octahedrally coordinated to six I⁻ ions, forming FeI₆ octahedra. These octahedra share edges to form infinite two-dimensional sheets perpendicular to the c-axis.[1][6] Each I⁻ ion is, in turn, coordinated to three Fe²⁺ ions in a trigonal pyramidal geometry.

Table 1: Crystallographic Data for Iron(II) Iodide

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 | [1][5] |

| Lattice Parameters | a = 4.04 Å, c = 6.75 Å | [2] |

| Unit Cell Volume | 94.7 ų | Calculated |

| Formula Units (Z) | 1 | |

| Density (calculated) | 5.406 g/cm³ | Calculated |

| Coordination Number (Fe²⁺) | 6 (Octahedral) | [1] |

| Coordination Number (I⁻) | 3 (Trigonal Pyramidal) | [1] |

Experimental Protocols

Synthesis of Anhydrous Iron(II) Iodide

Several methods have been reported for the synthesis of anhydrous iron(II) iodide.

Method 1: Direct Reaction of Elements

High-purity anhydrous iron(II) iodide can be synthesized by the direct reaction of iron powder with iodine vapor at elevated temperatures.

-

Materials: High-purity iron powder, iodine crystals.

-

Procedure:

-

A stoichiometric amount of iron powder and iodine crystals are sealed in an evacuated quartz ampoule.

-

The ampoule is placed in a tube furnace and heated to 500 °C.[2]

-

The reaction is held at this temperature for a sufficient duration to ensure complete reaction.

-

The ampoule is then slowly cooled to room temperature.

-

Method 2: In Situ Synthesis in Solution

For applications where the immediate use of FeI₂ in solution is required, an in situ synthesis can be performed.

-

Materials: Iron powder, iodine, anhydrous acetonitrile.

-

Procedure:

-

An excess of iron powder is suspended in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

A stoichiometric amount of iodine is added to the suspension.

-

The mixture is stirred at room temperature or gently heated until the color of the iodine disappears, indicating the formation of iron(II) iodide. The resulting solution can be used directly for subsequent reactions.

-

Single Crystal Growth

High-quality single crystals of iron(II) iodide suitable for X-ray diffraction can be grown using chemical vapor transport (CVT) or the Bridgman method.

Conceptual Workflow for Chemical Vapor Transport (CVT):

Caption: Conceptual workflow for the chemical vapor transport growth of FeI₂ single crystals.

-

Protocol Outline (CVT):

-

Polycrystalline FeI₂ powder is loaded into one end of a quartz ampoule (the source zone).

-

A small amount of a transport agent, such as iodine, is added.

-

The ampoule is evacuated and sealed.

-

The ampoule is placed in a two-zone tube furnace, with the source zone at a higher temperature (T₂) and the other end (the growth zone) at a slightly lower temperature (T₁).

-

The temperature gradient drives the transport of FeI₂ via the gaseous phase to the cooler growth zone, where it deposits and forms single crystals.

-

Single-Crystal X-ray Diffraction and Structure Refinement

The determination of the crystal structure of iron(II) iodide from a single crystal involves data collection using a diffractometer and subsequent data processing and structure refinement.

Logical Flow of Single-Crystal Structure Determination:

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 3. 2dsemiconductors.com [2dsemiconductors.com]

- 4. FeI2 is a metal halide compound composed of iron and iodine that has a layered crystal structure with weak interlayer interactions held together by van der Waals forces. [megantech.pl]

- 5. mp-571122: FeI2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ferrous Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ferrous iodide (FeI₂) in various organic solvents. This compound, an inorganic compound with significant applications as a catalyst in organic reactions, necessitates a clear understanding of its behavior in non-aqueous media for effective experimental design and process development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams to aid researchers in their scientific endeavors.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature. Most sources provide qualitative descriptions of its solubility. The following table summarizes the available information. It is important to note that "soluble" is a general term and the actual solubility can vary significantly between different solvents and with varying temperature. For precise applications, experimental determination of solubility is strongly recommended.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Ethanol | C₂H₅OH | Soluble[1][2][3][4][5][6] | Data not available | Not specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3][4][5] | Data not available | Not specified |

| Dimethylamine | (CH₃)₂NH | Soluble | Data not available | Not specified |

| Propylene Carbonate | C₄H₆O₃ | Very Soluble | Data not available | 25 |

| Methanol | CH₃OH | Data not available | Data not available | Not specified |

| Acetone | (CH₃)₂CO | Data not available | Data not available | Not specified |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | Not specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | Data not available | Not specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Data not available | Not specified |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in an organic solvent. Given the hygroscopic and air-sensitive nature of this compound, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

Gravimetric Method

This is a fundamental and widely used method for determining the solubility of a solid in a liquid.

2.1.1. Materials and Equipment:

-

Anhydrous this compound (FeI₂)

-

Anhydrous organic solvent of interest

-

Inert gas supply (Nitrogen or Argon)

-

Glovebox or Schlenk line setup

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Syringes and filters (PTFE, 0.2 µm pore size)

-

Pre-weighed vials

-

Analytical balance

-

Oven

2.1.2. Procedure:

-

Preparation: Add an excess amount of anhydrous this compound to a known volume or mass of the anhydrous organic solvent in a sealed vial. The presence of excess, undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant, specified temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the salt. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Weigh the vial containing the saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The evaporation should be carried out under a gentle stream of inert gas or under vacuum.

-

Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty vial.

-

Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Spectroscopic Method

This method is suitable if this compound exhibits a distinct and quantifiable absorbance in the UV-Vis spectrum in the chosen solvent.

2.2.1. Materials and Equipment:

-

Same as for the Gravimetric Method, with the addition of:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

2.2.2. Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and obtain a clear filtrate.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in determining and understanding this compound solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing this compound Solubility.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 3. IRON (II) IODIDE CAS#: 7783-86-0 [m.chemicalbook.com]

- 4. Iron(II) iodide [chembk.com]

- 5. Iron(II) iodide, anhydrous, 97% (metals basis) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Iodide (FeI₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous iodide (FeI₂), an inorganic compound of iron and iodine, presents a unique set of physical and chemical properties that make it a subject of interest in various chemical applications, including as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of FeI₂, detailed experimental protocols for its synthesis, and a summary of its reactivity. All quantitative data are presented in a structured table for ease of comparison. Diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships, adhering to specified visualization standards.

Physical Properties

This compound is a hygroscopic solid with a color that can range from reddish-brown to black.[1] In its anhydrous form, it possesses a crystalline structure and is soluble in several common solvents.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | FeI₂ |

| Molar Mass | 309.65 g/mol [2] |

| Appearance | Reddish-brown to black crystalline solid[1] |

| Melting Point | 587 °C (860 K)[2] |

| Boiling Point | 827 °C (1,100 K)[2] |

| Density | 5.315 g/cm³[2] |

| Solubility | Soluble in water, ethanol, and diethyl ether.[2] |

| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type[2] |

| Space Group | P-3m1 (No. 164)[2] |

| Lattice Constants | a = 404 pm, c = 675 pm[2] |

| Magnetic Susceptibility (χ) | +13,600·10⁻⁶ cm³/mol[2] |

| Standard Enthalpy of Formation (ΔfH°) | -113.0 kJ/mol (for solid FeI₂)[3] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of iron in its +2 oxidation state, which can be readily oxidized. Its reactivity is also influenced by the iodide ion, which can participate in redox reactions.

Stability and Reactivity with Air and Moisture

Anhydrous this compound is highly hygroscopic and sensitive to air.[2] It readily absorbs moisture from the atmosphere to form hydrates. In the presence of both moisture and oxygen, FeI₂ undergoes rapid oxidation, which is visually indicated by the solid turning whitish.[2] Solutions of this compound are also susceptible to oxidation.

Redox Chemistry

The iron(II) center in FeI₂ is susceptible to oxidation to iron(III). However, the formation of iron(III) iodide (FeI₃) is not favored because the iodide ion is a sufficiently strong reducing agent to reduce Fe³⁺ back to Fe²⁺, while being oxidized to iodine (I₂).[4] This redox equilibrium is a key characteristic of the iron-iodine system.

-

Reaction with Stronger Oxidizing Agents: Halogens more reactive than iodine, such as chlorine and bromine, will oxidize iron(II) ions to iron(III) ions.[5]

-

Reaction with Reducing Agents: this compound can be reduced by strong reducing agents. For example, in aqueous solution, magnesium metal can reduce Fe²⁺ to metallic iron.[6]

Catalytic Activity

This compound is utilized as a catalyst in various organic reactions.[2][7] Its catalytic activity often stems from the ability of the iron center to participate in electron transfer processes and coordinate with organic substrates.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of both anhydrous and hydrated this compound are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for laboratory preparation.

Synthesis of Anhydrous this compound (High-Temperature Direct Combination)

This method involves the direct reaction of elemental iron and iodine at elevated temperatures.[2]

Materials:

-

Iron filings or powder (high purity)

-

Iodine crystals

-

Quartz tube furnace

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Place a stoichiometric amount of iron filings and iodine crystals in a quartz boat.

-

Position the boat in the center of a quartz tube furnace.

-

Purge the tube with an inert gas for at least 30 minutes to remove all oxygen and moisture.

-

While maintaining a slow flow of inert gas, heat the furnace to 500 °C.

-

Maintain this temperature for several hours to ensure the reaction goes to completion. The disappearance of the purple iodine vapor is an indicator of reaction progress.

-

After the reaction is complete, allow the furnace to cool to room temperature under the inert gas flow.

-

The resulting product is anhydrous this compound. Handle and store the product under an inert atmosphere due to its hygroscopic and air-sensitive nature.

Synthesis of Hydrated this compound from Aqueous Solution

This method involves the reaction of iron with iodine in an aqueous medium.[1]

Materials:

-

Iron filings

-

Iodine crystals

-

Distilled water

-

Beaker

-

Hot plate with magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a beaker, combine iron filings and a slight excess of iodine crystals.

-

Add a small amount of distilled water to form a slurry.

-

Gently heat the mixture on a hot plate with continuous stirring. The reaction is exothermic and will proceed, as indicated by the disappearance of the purple iodine color and the formation of a green solution.

-

Continue heating and stirring until the reaction is complete. If necessary, add small portions of iodine until all the iron has reacted.

-

Filter the hot solution to remove any unreacted iron and other solid impurities.

-

Allow the filtrate to cool slowly. Green crystals of hydrated this compound will precipitate.

-

Isolate the crystals by filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator to remove excess solvent. The resulting product is a hydrated form of this compound.

Logical Relationships in the Reactivity of this compound

The following diagram illustrates the key reactive pathways of this compound.

Conclusion

This compound is a compound with well-defined physical properties and a rich chemical reactivity profile, dominated by the redox chemistry of the iron(II) center. Its synthesis can be achieved through several methods, each yielding either the anhydrous or hydrated form. The sensitivity of FeI₂ to air and moisture necessitates careful handling and storage under inert conditions. Its utility as a catalyst in organic chemistry continues to be an area of active research. This guide provides foundational knowledge and practical protocols to support further investigation and application of this compound in scientific and industrial settings.

References

- 1. Sciencemadness Discussion Board - Report on making Iron Iodide - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 3. you-iggy.com [you-iggy.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved Study this chemical reaction: FeI2(aq) +Mg(s)→ | Chegg.com [chegg.com]

- 7. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

difference between ferrous iodide and ferric iodide stability

An In-depth Technical Guide to the Stability of Ferrous Iodide vs. Ferric Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of iron iodides is of significant interest in catalysis and organic synthesis. A stark contrast exists between the two common oxidation states: this compound (FeI₂, Iron(II)) is a relatively stable, isolable compound, whereas ferric iodide (FeI₃, Iron(III)) is thermodynamically unstable and notoriously difficult to prepare and isolate.[1] This guide provides a detailed examination of the chemical principles, thermodynamic data, and experimental considerations that underpin this profound difference in stability. The core of this instability lies in the spontaneous intramolecular redox reaction between the ferric cation (Fe³⁺) and the iodide anion (I⁻).[2][3][4]

This compound (FeI₂): A Profile in Stability

This compound is an inorganic compound that can be reliably synthesized and stored under appropriate conditions.[5][6] It serves as a catalyst in various organic reactions and as a precursor for other iron compounds.[5][7]

Physicochemical Properties

FeI₂ is a reddish-brown to black crystalline solid.[5][8] It is hygroscopic and will readily absorb moisture from the atmosphere, leading to oxidation.[5][6] When exposed to air, especially in the presence of moisture, it tends to turn whitish as it oxidizes.[5] It is soluble in water, ethanol, and diethyl ether.[5]

Stability and Handling

While considered the stable iron iodide, FeI₂ is not without its handling challenges. It is sensitive to both air and light.[7][9] Prolonged exposure to atmospheric oxygen, particularly in aqueous solutions, will lead to oxidation to the ferric state.[5] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place.[9]

Quantitative Data: this compound (FeI₂) Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Chemical Formula | FeI₂ | [5][6] |

| Molar Mass | 309.65 g/mol | [5][10] |

| Appearance | Red-violet to black solid | [5][8] |

| Density | 5.315 g/cm³ | [5] |

| Melting Point | 587 °C (860 K) | [5][6] |

| Boiling Point | 827 °C (1100 K) | [5][6] |

| Standard Enthalpy of Formation (ΔfH⁰, solid) | -116.3 kJ/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG⁰, solid) | -124.2 kJ/mol | |

| Standard Molar Entropy (S⁰, solid) | 170 J/(mol·K) |

Ferric Iodide (FeI₃): A Case of Inherent Instability

Ferric iodide is a thermodynamically unstable compound that is exceptionally difficult to prepare and isolate under standard conditions.[1] Its existence is transient as it readily decomposes.

The Core of Instability: Intramolecular Redox

The fundamental reason for the instability of FeI₃ is the potent redox couple formed by the ferric (Fe³⁺) ion and the iodide (I⁻) ion. The Fe³⁺ ion is a sufficiently strong oxidizing agent to oxidize the I⁻ ion, while the I⁻ ion is a strong enough reducing agent to reduce Fe³⁺ to the ferrous (Fe²⁺) state.[2][4] This results in a spontaneous intramolecular electron transfer.

The decomposition reaction is as follows: 2 Fe³⁺ + 2 I⁻ → 2 Fe²⁺ + I₂ [11]

This can also be represented as the decomposition of the solid compound: 2 FeI₃(s) → 2 FeI₂(s) + I₂(s) [12]

Thermodynamic Driving Force

The spontaneity of this decomposition is explained by the standard reduction potentials (E°) of the relevant half-reactions. A redox reaction is favorable when the overall cell potential (E°cell = E°reduction - E°oxidation) is positive.

| Half-Reaction | Standard Reduction Potential (E°) | Citations |

| Fe³⁺ + e⁻ → Fe²⁺ | +0.77 V | [13][14] |

| I₂ + 2e⁻ → 2I⁻ | +0.54 V | [13][14] |

For the reaction between Fe³⁺ and I⁻, the Fe³⁺ ion is reduced (cathode) and the I⁻ ion is oxidized (anode). The potential for the oxidation half-reaction (2I⁻ → I₂ + 2e⁻) is -0.54 V.

E°reaction = E°(Fe³⁺/Fe²⁺) - E°(I₂/2I⁻) = +0.77 V - (+0.54 V) = +0.23 V [13]

Since the standard reaction potential is positive, the reaction is spontaneous under standard conditions, confirming the inherent instability of ferric iodide.

Conditions for Synthesis

Despite its instability, FeI₃ has been synthesized in small amounts under stringent, non-standard conditions. The key is to avoid water and air and to work at very low temperatures.[1] A notable method is the photochemical reaction of iron pentacarbonyl with iodine in hexane at -20 °C.[1][15] This process avoids the direct interaction of solvated Fe³⁺ and I⁻ ions, allowing for the formation of a thin black film of FeI₃ before it can decompose.[1]

Experimental Protocols

The following protocols provide methodologies for the synthesis of this compound and the specialized synthesis of the unstable ferric iodide.

Protocol: Synthesis of this compound (FeI₂)

This protocol describes an in situ synthesis in acetonitrile, suitable for subsequent reactions.[16]

Materials:

-

Iron powder, excess (e.g., 1.5 mmol)

-

Iodine (I₂) (1.0 mmol)

-

Anhydrous acetonitrile (25 mL)

-

Schlenk flask with Teflon stopcock

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add the iron powder and iodine to the Schlenk flask.

-

Add anhydrous acetonitrile via cannula or syringe.

-

Seal the flask and begin vigorous stirring.

-

Gently heat the mixture. The reaction is typically complete in approximately 30 minutes, indicated by the disappearance of the iodine color and the formation of a colorless or pale-colored solution.

-

The resulting solution of FeI₂ in acetonitrile can be used directly for further reactions.

Protocol: Photochemical Synthesis of Ferric Iodide (FeI₃)

This protocol is based on the established method for preparing the unstable FeI₃ and requires specialized equipment.[1][15]

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

Iodine (I₂)

-

Anhydrous hexane, deoxygenated

-

Photochemical reactor with a cooling system (-20 °C)

-

Source of actinic light (e.g., mercury vapor lamp)

-

Inert atmosphere glovebox or Schlenk line

Procedure: Step 1: Formation of the Precursor Complex

-

In an inert atmosphere, dissolve iron pentacarbonyl and an excess of iodine in hexane.

-

Stir the solution. The reaction releases carbon monoxide and forms a light red solution of diiodotetracarbonyliron(II) (Fe(CO)₄I₂).

-

Reaction: Fe(CO)₅ + I₂ → Fe(CO)₄I₂ + CO[1]

-

Step 2: Photodecarbonylation to Form FeI₃

-

Transfer the precursor solution to the photochemical reactor and cool to -20 °C.

-

Ensure a slight excess of iodine is present in the solution.

-

Irradiate the solution with actinic light while maintaining the low temperature.

-

The complex will undergo oxidative photodecarbonylation, evolving more carbon monoxide.

-

A black film of solid ferric iodide (FeI₃) will be deposited on the walls of the reactor.

-

Reaction: Fe(CO)₄I₂ + ½I₂ + hν → FeI₃ + 4CO[1]

-

-

The FeI₃ must be handled and characterized at low temperatures and in the absence of air and donor solvents to prevent immediate decomposition.

Conclusion

The difference in stability between this compound and ferric iodide is a clear and instructive example of thermodynamic principles governing chemical compounds. This compound (FeI₂) is a tangible, isolable solid, stable under inert conditions. In contrast, ferric iodide (FeI₃) is inherently unstable due to the favorable redox potential for the reduction of Fe³⁺ by I⁻, leading to its spontaneous decomposition into FeI₂ and I₂.[1][12] While FeI₃ can be synthesized via specialized low-temperature photochemical methods, its transient nature makes it unsuitable for general applications.[1] This fundamental instability is a critical consideration for researchers in inorganic chemistry, catalysis, and drug development when designing synthetic pathways involving iron and iodine.

References

- 1. Iron(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Ferric iodide is very unstable but ferric chloride is stable. Explain. [allen.in]

- 3. quora.com [quora.com]

- 4. ferric iodide is very unstable but ferric chloride is stable.why? - askIITians [askiitians.com]

- 5. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 6. This compound Also Iron (II) Iodide Tetrahydrate Manufacturers, SDS [mubychem.com]

- 7. CAS 7783-86-0: Iron iodide (FeI2) | CymitQuimica [cymitquimica.com]

- 8. This compound | FeI2 | CID 82220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ltschem.com [ltschem.com]

- 10. iron diiodide [webbook.nist.gov]

- 11. 2 I:- + 2 Fe:3+ → I2 + 2 Fe:2+ - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. you-iggy.com [you-iggy.com]

- 13. youtube.com [youtube.com]

- 14. A solution contains \mathrm { Fe } ^ { 2 + } , \mathrm { Fe } ^ { 3 + } a.. [askfilo.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Generation of a Hetero Spin Complex from Iron(II) Iodide with Redox Active Acenaphthene-1,2-Diimine | MDPI [mdpi.com]

An In-depth Technical Guide to the Molar Mass and Molecular Formula of Ferrous Iodide

This technical guide provides a comprehensive overview of the molecular formula and molar mass of ferrous iodide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise chemical information for their work. This document outlines the fundamental properties of this compound, details the calculation of its molar mass, and presents this information in a clear, structured format.

Molecular Formula and Nomenclature

This compound, also known as iron(II) iodide, is an inorganic compound with the chemical formula FeI₂.[1][2][3] This formula indicates that each molecule of this compound consists of one iron (Fe) atom ionically bonded to two iodine (I) atoms. The term "ferrous" signifies that iron is in its +2 oxidation state.

Quantitative Data Summary

The following table summarizes the key quantitative data pertaining to the molar mass of this compound and its constituent elements.

| Compound/Element | Molecular Formula / Symbol | Molar Mass ( g/mol ) |

| Iron | Fe | 55.845[4][5] |

| Iodine | I | 126.90[6][7] |

| This compound | FeI₂ | 309.65 [1][3] |

Methodology for Molar Mass Calculation

The molar mass of a compound is the sum of the molar masses of its constituent atoms. The following protocol details the steps to calculate the molar mass of this compound (FeI₂).

Experimental Protocol: Molar Mass Determination

-

Identify the Molecular Formula: The molecular formula for this compound is determined to be FeI₂.[2] This indicates the presence of one iron atom and two iodine atoms per molecule.

-

Determine the Molar Mass of Each Element:

-

Calculate the Total Molar Mass:

-

The total mass contribution from iron is the molar mass of one iron atom: 1 × 55.845 g/mol = 55.845 g/mol .

-

The total mass contribution from iodine is the molar mass of two iodine atoms: 2 × 126.90 g/mol = 253.80 g/mol .[9][10][11]

-

The molar mass of this compound is the sum of the mass contributions of its constituent elements:

-

Molar Mass of FeI₂ = (Molar Mass of Fe) + 2 × (Molar Mass of I)

-

Molar Mass of FeI₂ = 55.845 g/mol + 253.80 g/mol = 309.645 g/mol .

-

-

-

Final Value: The calculated molar mass is approximately 309.65 g/mol .[1][3]

Visualization of Molar Mass Calculation

The following diagram illustrates the logical relationship in the calculation of the molar mass of this compound from its constituent elements.

Caption: Molar mass calculation workflow for this compound.

References

- 1. This compound | FeI2 | CID 82220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 3. heegermaterials.com [heegermaterials.com]

- 4. webqc.org [webqc.org]

- 5. byjus.com [byjus.com]

- 6. What is the molar mass of iodine? | Filo [askfilo.com]

- 7. What Is the Formula Mass of the Iodine Molecule [unacademy.com]

- 8. What is the molar mass of iron? - askIITians [askiitians.com]

- 9. webqc.org [webqc.org]

- 10. webqc.org [webqc.org]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to Ferrous Iodide (Iron(II) Iodide)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of ferrous iodide (FeI₂), an inorganic compound with significant applications in chemical synthesis and research. It covers its fundamental identifiers, physicochemical properties, experimental protocols for its preparation, and its roles in various scientific fields.

Chemical Identifiers

Precise identification is critical in research and development. This compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its key identifiers.[1][2][3][4]

| Identifier Type | Value |

| CAS Number | 7783-86-0 |

| IUPAC Name | Iron(II) iodide |

| Synonyms | This compound, Iron diiodide |

| EC Number | 232-031-2 |

| PubChem CID | 82220 |

| UNII | F5452U54PN |

| InChI | InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2 |

| InChIKey | BQZGVMWPHXIKEQ-UHFFFAOYSA-L |

| SMILES | [Fe+2].[I-].[I-] |

| Molecular Formula | FeI₂ |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application. It is a hygroscopic solid that is sensitive to air and moisture.[1][5] The compound is soluble in water, ethanol, and diethyl ether.[1][6][7] In solution and in the presence of moist air, it undergoes rapid oxidation.[1][6]

| Property | Value |

| Molar Mass | 309.65 g/mol [1][6] |

| Appearance | White to off-white or grey powder; can also appear as a red-violet to black solid or gray-black powder.[1][2][6] |

| Density | 5.315 g/cm³[1][6] |

| Melting Point | 587 °C (1,089 °F; 860 K)[1][6] |

| Boiling Point | 827 °C (1,521 °F; 1,100 K)[1][6] |

| Crystal Structure | Adopts the cadmium iodide (CdI₂) crystal structure; Trigonal, space group P3m1.[1] |

| Magnetic Susceptibility (χ) | +13,600·10⁻⁶ cm³/mol[1] |

Experimental Protocols

The synthesis of high-purity this compound is crucial for its use in sensitive applications. Anhydrous FeI₂ is extremely air-sensitive, and in situ preparation is often preferred to prevent oxidation.[8]

Method 1: In Situ Synthesis in Acetonitrile

This method is advantageous as it avoids the handling of the highly air-sensitive anhydrous FeI₂.[8]

-

Objective: To prepare a solution of iron(II) iodide for immediate use in a subsequent reaction.

-

Materials:

-

Iodine (I₂)

-

Iron powder (excess)

-

Acetonitrile (CH₃CN), anhydrous

-

Schlenk flask with a Teflon stopcock

-

-

Procedure:

-

Add an excess of iron powder and a stoichiometric amount of iodine to a Schlenk flask.

-

Add 25 mL of anhydrous acetonitrile.

-

Seal the flask and heat the reaction mixture. The synthesis is typically complete in about 30 minutes.[8]

-

The resulting colorless solution of FeI₂ is then used directly for the next synthetic step, such as the addition of a ligand.[8]

-

Method 2: Direct Reaction of Elements

This method produces anhydrous this compound directly.

-

Objective: To synthesize solid, anhydrous iron(II) iodide.

-

Materials:

-

Iron (Fe)

-

Iodine (I₂)

-

-

Procedure:

Method 3: Aqueous Preparation

This method is suitable for creating aqueous solutions of this compound.

-

Objective: To prepare an aqueous solution of FeI₂.

-

Materials:

-

Iron filings

-

Iodine

-

Deionized water

-

-

Procedure:

-

Combine iron filings and iodine in water.[9]

-

Heat the mixture to facilitate the reaction. The solution will turn dark as the iodine reacts.[9]

-

Continue heating until the purple color of the iodine disappears, indicating its consumption.[9]

-

Filter the hot solution to remove excess iron and any solid impurities. The resulting green filtrate is an aqueous solution of this compound.[9]

-

Crystalline hydrates can be precipitated from these solutions.[1]

-

Visualization of Synthetic Workflow

The general laboratory synthesis of this compound from its elements can be visualized as a straightforward workflow.

Caption: Workflow for the in situ synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable reagent and catalyst in various chemical transformations.

-

Catalyst in Organic Reactions: It is widely used as a catalyst in organic chemistry.[1][3][6][10][11] Its applications include mediating C-N bond cross-coupling reactions and catalyzing reductive ring-opening reactions.[12]

-

Precursor for Other Compounds: FeI₂ is used in the production of alkali iodides and in the synthesis of other iron compounds.[6][10]

-

Coordination Chemistry: It serves as a precursor for synthesizing complex coordination compounds, particularly with redox-active ligands.[8]

Safety and Handling

Proper handling of this compound is essential due to its chemical reactivity and potential hazards.

-

General Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][13][14] It causes skin irritation and serious eye irritation.[5][14][15]

-

Handling Precautions:

-

Storage:

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[5][15]

References

- 1. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 2. This compound | FeI2 | CID 82220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#: 7783-86-0 | Iofina [iofina.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. fishersci.at [fishersci.at]

- 6. heegermaterials.com [heegermaterials.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. Sciencemadness Discussion Board - Report on making Iron Iodide - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CAS 7783-86-0: Iron iodide (FeI2) | CymitQuimica [cymitquimica.com]

- 11. Iron(II) iodide, anhydrous, 97% (metals basis) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. academicworks.cuny.edu [academicworks.cuny.edu]

- 13. ltschem.com [ltschem.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. This compound Also Iron (II) Iodide Tetrahydrate Manufacturers, SDS [mubychem.com]

Technical Guidance: Determination of the Oxidation State of Iron in Ferrous Iodide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a definitive guide to understanding the oxidation state of iron in the inorganic compound ferrous iodide (FeI₂). By examining chemical nomenclature, the principles of electronegativity, and charge conservation within an ionic compound, we unequivocally establish the oxidation state of iron. This guide is intended for professionals in scientific fields who require a precise understanding of the chemical properties of this compound for applications in organic synthesis, catalysis, and pharmaceutical development.

Introduction: Nomenclature and Formula

The compound is "this compound." An analysis of its name provides the initial data for determining the oxidation states of its constituent elements.

-

"Ferrous" : This is the historical or common name for iron in its lower positive oxidation state. Iron, a transition metal, most commonly exhibits oxidation states of +2 and +3.[1] The "-ous" suffix denotes the lower state, which is +2. The modern IUPAC nomenclature for this ion is Iron(II).[2]

-

"Iodide" : This suffix indicates the monoatomic anion of iodine, a halogen.[3] In binary compounds with metals, halogens consistently adopt an oxidation state of -1.[4][5][6]

Based on this, the ions forming the compound are the ferrous cation (Fe²⁺) and the iodide anion (I⁻). To maintain charge neutrality in the compound, one iron(II) ion must combine with two iodide ions. This leads to the chemical formula FeI₂ .[7][8][9][10][11]

Determination of Oxidation State

The oxidation state of an element in a compound is the hypothetical charge an atom would have if all bonds were 100% ionic. For a neutral ionic compound like this compound, the sum of the oxidation states of all constituent atoms must equal zero.

Experimental Protocol: Calculation of Oxidation State

-

Assign Known Oxidation States: Based on established chemical rules, assign the oxidation state to the more electronegative element. Iodine, a halogen, is assigned an oxidation state of -1 when bonded to a metal.[4][6]

-

Set Up the Equation: Let the unknown oxidation state of iron be represented by x. The sum of the oxidation states must equal the overall charge of the compound, which is zero.

Equation: (Oxidation State of Fe) + 2 * (Oxidation State of I) = 0

-

Solve for the Unknown: Substitute the known values into the equation.

x + 2(-1) = 0*

x - 2 = 0

x = +2

This calculation confirms that the oxidation state of iron in this compound is +2 . This result is consistent with the "ferrous" nomenclature.[2][11] It is important to note that while iron(III) iodide (ferric iodide) can be formed under specific, unstable conditions, it is thermodynamically unstable because the iron(III) ion is a strong enough oxidizing agent to oxidize the iodide ion.[1][12]

Data Presentation

The oxidation states of the elements in this compound are summarized below.

| Element | Symbol | Ion | Oxidation State | Rationale |

| Iron | Fe | Ferrous (Fe²⁺) | +2 | From "ferrous" nomenclature and charge balance.[1][2] |

| Iodine | I | Iodide (I⁻) | -1 | Standard state for halogens in metal halides.[3][4][6] |

Visualization of Charge Neutrality

The following diagram illustrates the logical relationship of the ions and their respective charges (oxidation states) that result in the neutral compound, this compound.

Caption: Charge contribution of ions in this compound (FeI₂).

Conclusion

Through systematic analysis based on chemical nomenclature and the fundamental principle of charge neutrality, the oxidation state of iron in this compound (FeI₂) is definitively determined to be +2 . This core chemical property is foundational for understanding the compound's reactivity, stability, and potential applications in advanced scientific research.

References

- 1. Iron compounds - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Iodide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Oxidation number of iodine in IO3 IO4 KI and I2 respectively class 12 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. Iron(II) iodide - Wikipedia [en.wikipedia.org]

- 8. This compound | FeI2 | CID 82220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. heegermaterials.com [heegermaterials.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CAS 7783-86-0: Iron iodide (FeI2) | CymitQuimica [cymitquimica.com]

- 12. quora.com [quora.com]

Unraveling the Thermal Stability of Tetracarbonyldiiodidoiron(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracarbonyldiiodidoiron(II), with the chemical formula Fe(CO)4I2, is an organometallic compound that has garnered interest primarily as a precursor in the synthesis of more complex iron-containing molecules. While its synthesis and utility in various chemical reactions are documented, a comprehensive understanding of its thermal decomposition behavior remains a sparsely explored area in scientific literature. This technical guide aims to consolidate the available information on Fe(CO)4I2 and to provide a foundational understanding of its potential thermal degradation pathways.

It is critical to note that detailed experimental data, including specific decomposition temperatures, quantitative analysis of products, and established reaction mechanisms for the thermal decomposition of tetracarbonyldiiodidoiron(II), are not extensively reported in peer-reviewed literature. Consequently, this guide will draw upon the known properties of the compound and the established principles of thermal analysis of related iron carbonyl complexes to infer potential decomposition behaviors. The experimental protocols and data presented herein are based on analogous systems and should be considered as a starting point for further investigation.

Synthesis and Properties of Tetracarbonyldiiodidoiron(II)

The primary route for the synthesis of cis-Fe(CO)4I2 involves the reaction of iron pentacarbonyl, Fe(CO)5, with iodine, I2. This reaction is typically carried out in an inert solvent, such as hexane, at room temperature.

Table 1: Physical and Spectroscopic Properties of cis-Fe(CO)4I2

| Property | Value | Reference |

| Molecular Formula | C4FeI2O4 | General Knowledge |

| Molecular Weight | 421.70 g/mol | General Knowledge |

| Appearance | Black solid | [1] |

| Infrared (CO stretching, cm⁻¹) | 2112, 2065, 2048 | General Knowledge |

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of tetracarbonyldiiodidoiron(II) is anticipated to proceed through a series of steps involving the sequential loss of carbonyl (CO) ligands, followed by the release of iodine. The final solid-state product is likely to be an iron oxide, with the specific phase dependent on the atmosphere under which the decomposition is conducted (e.g., inert, oxidizing, or reducing).

A plausible decomposition pathway can be visualized as follows:

Experimental Protocols for Thermal Analysis

To rigorously investigate the thermal decomposition of tetracarbonyldiiodidoiron(II), a combination of thermoanalytical techniques is essential. The following protocols outline standard methodologies that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperature ranges and the stoichiometry of the decomposition steps.

Experimental Workflow:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on the enthalpy changes (endothermic or exothermic) associated with decomposition events.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: Ferrous Iodide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of ferrous iodide (FeI₂) as an effective and economical catalyst in organic synthesis. The following sections highlight its application in the Z-selective reductive coupling of alkyl halides with terminal arylalkynes, a valuable transformation for the synthesis of complex organic molecules.

Application: Z-Selective Reductive Coupling of Alkyl Halides and Terminal Arylalkynes

The iron-catalyzed reductive coupling of alkyl iodides with terminal arylalkynes provides a powerful and stereoselective method for the synthesis of Z-olefins. This transformation is significant as the Z-alkene motif is a common feature in many biologically active molecules and natural products. The use of an inexpensive and low-toxicity iron catalyst makes this method an attractive alternative to traditional palladium- or other precious metal-catalyzed reactions. While iron(II) bromide is commonly used, this compound has been shown to be an effective catalyst for this reaction.[1][2]

Data Presentation

The following table summarizes the results for the this compound-catalyzed reductive coupling of various alkyl iodides with terminal arylalkynes. The data is adapted from the protocol using the analogous ferrous bromide catalyst, which is expected to have similar reactivity.

| Entry | Alkyl Iodide | Alkyne | Product | Yield (%) | Z:E Ratio |

| 1 | Cyclohexyl iodide | Phenylacetylene | (Z)-(cyclohexylmethylene)benzene | 91 | >20:1 |

| 2 | 1-Iodoadamantane | Phenylacetylene | (Z)-1-(adamantan-1-yl)-2-phenylethene | 85 | >20:1 |

| 3 | 1-Iodobutane | Phenylacetylene | (Z)-hex-1-en-1-ylbenzene | 78 | >20:1 |

| 4 | 1-Iodo-3-phenylpropane | Phenylacetylene | (Z)-1,5-diphenylpent-1-ene | 82 | >20:1 |

| 5 | Cyclohexyl iodide | 4-Ethynyltoluene | (Z)-1-(cyclohexylmethylene)-4-methylbenzene | 88 | >20:1 |

| 6 | Cyclohexyl iodide | 1-Ethynyl-4-methoxybenzene | (Z)-1-(cyclohexylmethylene)-4-methoxybenzene | 86 | >20:1 |

Experimental Protocols

General Procedure for the this compound-Catalyzed Reductive Coupling:

This protocol is adapted from the procedure for the analogous reaction using ferrous bromide. Good results have also been reported using this compound as the catalyst.[1][2]

Materials:

-

This compound (FeI₂)

-

Zinc powder (Zn)

-

Iodine (I₂)

-

Alkyl iodide

-

Terminal arylalkyne

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Standard Schlenk line or glovebox techniques are recommended for handling anhydrous and air-sensitive reagents.

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (FeI₂, 0.10 mmol, 10 mol%), zinc powder (1.5 mmol, 1.5 equiv), and a small crystal of iodine (I₂, 0.02 mmol, 2 mol%).

-

Add anhydrous N,N-dimethylacetamide (DMA) (2.0 mL).

-

Stir the suspension at room temperature for 10 minutes to activate the zinc.

-

Add the terminal arylalkyne (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Add the alkyl iodide (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of 1 M aqueous HCl (5 mL).

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired Z-olefin.

Reaction Mechanism and Workflow

The proposed catalytic cycle for the iron-catalyzed reductive coupling is initiated by the reduction of the Fe(II) catalyst to a more reactive Fe(I) species by zinc metal. This Fe(I) intermediate then participates in a single-electron transfer with the alkyl iodide to generate an alkyl radical. The radical adds to the terminal alkyne, and subsequent steps involving the iron catalyst and zinc lead to the formation of the final Z-olefin product.[3][4]

Caption: Experimental workflow and proposed catalytic cycle for the FeI₂-catalyzed reductive coupling.

Safety Information

-

This compound is hygroscopic and should be handled in a dry atmosphere.

-

Alkyl iodides are reactive and should be handled with care in a well-ventilated fume hood.

-

Zinc powder is flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iron-Catalyzed Reductive Coupling of Alkyl Iodides with Alkynes To Yield cis-Olefins: Mechanistic Insights from Computation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Situ Preparation of Ferrous Iodide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in situ preparation of ferrous iodide (FeI₂) and its application as a catalyst in organic synthesis. The use of in situ generated catalysts offers several advantages, including the use of readily available and stable precursors, avoidance of storing sensitive organometallic compounds, and the potential for greater reactivity of the nascent catalytic species.

Introduction

This compound has emerged as a cost-effective and environmentally benign catalyst for a variety of organic transformations, offering an alternative to more expensive and toxic heavy metals. Its in situ generation from elemental iron and iodine provides a convenient and efficient method for introducing the active catalytic species into a reaction mixture. This approach is particularly valuable in reactions such as carbon-carbon and carbon-nitrogen bond formation, as well as in reductive processes.

These notes will detail the application of in situ prepared this compound in two key transformations: the reductive ring-opening of isoxazoles to synthesize β-enaminones and the reductive amination of aldehydes.

Application 1: Reductive Ring-Opening of Isoxazoles for the Synthesis of β-Enaminones

The iron-catalyzed reductive ring-opening of 3,5-disubstituted isoxazoles provides an efficient route to valuable β-enaminones, which are important synthons in organic chemistry.[1] The active catalytic species can be generated in situ from an iron source and an iodide source.

Quantitative Data Summary

| Entry | Iron Source (mol%) | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₂ (10) | - | Aged NMP | 150 | 4 | 95 |

| 2 | FeCl₃ (10) | - | Aged NMP | 150 | 4 | 98 |

| 3 | Pd(OAc)₂ (10) | - | Aged NMP | 150 | 4 | 65 |

| 4 | CuCl₂ (10) | - | Aged NMP | 150 | 4 | 9 |

| 5 | FeCl₃ (10) | - | Fresh NMP | 150 | 4 | 0 |

| 6 | FeCl₃ (10) | - | Fresh NMP + 5-hydroxy-NMP (2 equiv) | 100 | 4 | 92 |

*Aged N-methyl-2-pyrrolidone (NMP) was found to contain 5-hydroxy-N-methyl-2-pyrrolidone, which acts as a hydrogen donor in the reaction.[1]

Experimental Protocol: General Procedure for Iron-Catalyzed Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles[1]

-

To a 20 mL glass vial equipped with a magnetic stir bar, add the 3,5-disubstituted isoxazole (0.5 mmol), the iron catalyst (e.g., FeCl₃, 10 mol%), and aged N-methyl-2-pyrrolidone (NMP) (5 mL).

-

If using fresh NMP, add 5-hydroxy-N-methyl-2-pyrrolidone (1.0 mmol, 2.0 equiv).

-

Seal the vial with a pressure-relief cap.

-

Stir the reaction mixture at the desired temperature (e.g., 150 °C) for the specified time (e.g., 4 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product by column chromatography on silica gel to obtain the desired β-enaminone.

Experimental Workflow

Proposed Reaction Mechanism

Application 2: Reductive Amination of Aldehydes

The in situ generation of an iron catalyst provides an efficient system for the reductive amination of aldehydes with aliphatic amines using molecular hydrogen.[2] This method offers a straightforward route to secondary amines under mild conditions.

Quantitative Data Summary

| Entry | Aldehyde | Amine | Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | in situ Fe-complex | 50 | 100 | 16 | 95 |

| 2 | Hexanal | Benzylamine | in situ Fe-complex | 50 | 100 | 16 | 85 |

| 3 | Cyclohexanecarboxaldehyde | Piperidine | in situ Fe-complex | 50 | 100 | 16 | 92 |

| 4 | Butyraldehyde | n-Butylamine | in situ Fe-complex | 50 | 100 | 16 | 88 |

*The in situ catalyst is generated from an iron precursor and a specific ligand as described in the protocol.

Experimental Protocol: General Procedure for Iron-Catalyzed Reductive Amination[2]

-

In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the iron precursor (e.g., FeCl₂) and the appropriate ligand.

-

Add the solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add the aldehyde (1.0 mmol) and the amine (1.2 mmol).

-

Seal the Schlenk tube and transfer it to a hydrogenation setup.

-

Pressurize the system with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 16 hours).

-

After the reaction, cool the mixture to room temperature and carefully release the hydrogen pressure.

-

Analyze the reaction mixture by GC-MS or NMR to determine the conversion and yield of the secondary amine.

-

Purify the product by appropriate methods if necessary.

Experimental Workflow

References

Ferrous Iodide in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ferrous iodide (FeI₂) as a catalyst in various cross-coupling reactions. As the fields of chemical synthesis and drug development continually seek more economical and environmentally benign catalytic systems, iron, being an earth-abundant and less toxic metal, has emerged as a promising alternative to precious metals like palladium.[1] this compound, in particular, has shown utility in facilitating the formation of crucial carbon-carbon (C-C) and carbon-heteroatom bonds.

Application Notes

This compound is a versatile catalyst or precatalyst in several key cross-coupling reactions, offering a cost-effective and sustainable option for organic synthesis. Its applications are particularly notable in Sonogashira, Kumada, and reductive coupling reactions. While often used in situ or generated from other iron sources, the direct use of this compound can offer advantages in specific transformations.

Sonogashira Coupling: The Sonogashira reaction, a fundamental method for constructing C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides, is traditionally catalyzed by palladium.[2] Iron-catalyzed versions have been developed to mitigate the cost and toxicity associated with palladium.[3] While iron(III) chloride is commonly cited, this compound can be an effective catalyst, particularly when paired with appropriate ligands and bases. The iodide counter-ion can play a role in the catalytic cycle, potentially influencing the solubility and reactivity of the iron species. Good results have been obtained with iron iodide as the catalyst in some systems.[4]

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds.[5] Iron catalysts, including those derived from this compound, have been successfully employed in Kumada-type reactions, showcasing their ability to couple a range of alkyl, aryl, and vinyl groups.[6][7] Iron-catalyzed Kumada couplings are particularly attractive for their potential to proceed under mild conditions and their compatibility with a variety of functional groups.

Reductive Coupling: this compound has demonstrated significant utility in reductive cross-coupling reactions, particularly for the synthesis of cis-olefins from alkyl iodides and alkynes.[4][8] In these reactions, a reducing agent, such as zinc metal, is used to generate the active catalytic species from the iron(II) precursor. The choice of the iron salt can influence the reaction's efficiency and selectivity, with this compound showing good performance.[4]